1-Azido-3,3-dimethylbutan-2-one

Chemical Stability Decomposition Resistance Synthetic Intermediate Robustness

1-Azido-3,3-dimethylbutan-2-one is a specialized α-azido ketone building block with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol. It is characterized by an azido group at the α-position relative to a ketone carbonyl, and a bulky, electron-donating tert-butyl group on the opposite side of the carbonyl.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 76779-98-1
Cat. No. B8738382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3,3-dimethylbutan-2-one
CAS76779-98-1
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C6H11N3O/c1-6(2,3)5(10)4-8-9-7/h4H2,1-3H3
InChIKeyCXEKPSNTAJVJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of 1-Azido-3,3-dimethylbutan-2-one (CAS 76779-98-1) as a Sterically-Hindered α-Azido Ketone


1-Azido-3,3-dimethylbutan-2-one is a specialized α-azido ketone building block with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol [1]. It is characterized by an azido group at the α-position relative to a ketone carbonyl, and a bulky, electron-donating tert-butyl group on the opposite side of the carbonyl . This structural feature classifies it as a tertiary α-azido ketone, a sub-class with distinct chemical behavior [2]. The compound is typically supplied at 95% purity for research and industrial synthesis applications [1].

Why 1-Azido-3,3-dimethylbutan-2-one (CAS 76779-98-1) Cannot Be Interchanged with Generic α-Azido Ketones


The presence of the bulky tert-butyl group in 1-azido-3,3-dimethylbutan-2-one is not a trivial substituent; it fundamentally alters the compound's reactivity and stability profile compared to less hindered α-azido ketones (e.g., phenacyl azides or azidoacetone). The steric bulk shields the adjacent reactive centers, significantly inhibiting decomposition pathways that are common in other members of the class [1]. Furthermore, the tert-butyl group eliminates the possibility of α-deprotonation, a key step in many base-catalyzed side reactions of α-azido ketones, thereby providing a more predictable and robust intermediate for multi-step syntheses [1]. This makes generic substitution scientifically unsound without re-optimizing reaction conditions.

Quantitative Differentiation Evidence for 1-Azido-3,3-dimethylbutan-2-one (CAS 76779-98-1) vs. Less Hindered Analogs


Enhanced Thermal and Base Stability in Tertiary vs. Secondary α-Azido Ketones

The presence of a tertiary α-carbon in 1-azido-3,3-dimethylbutan-2-one confers a significant stability advantage. Literature on α-azido ketones explicitly states that when the α-carbon is tertiary, the compound is 'inert towards decomposition' under conditions that readily degrade secondary analogs [1]. This stability is attributed to the lack of α-hydrogens, preventing base-catalyzed carbanion formation and subsequent nitrogen loss [1]. This directly contrasts with less substituted α-azido ketones, which are known to be base-sensitive and prone to decomposition .

Chemical Stability Decomposition Resistance Synthetic Intermediate Robustness

Preferential Reduction to α-Amino Ketone with Catalyst Compatibility

1-Azido-3,3-dimethylbutan-2-one can be selectively reduced to the corresponding α-amino ketone, 1-amino-3,3-dimethylbutan-2-one, via catalytic hydrogenation (H2 over Pd/C) [1]. This is a direct and well-documented synthetic route. In contrast, the synthesis of this amino ketone from the α-bromo precursor (1-bromopinacolone) requires a two-step sequence involving an intermediate quaternary salt and subsequent acidic hydrolysis, which is less atom-economical and involves harsher conditions [2]. The use of the azido derivative offers a cleaner, more direct route to this valuable amine building block.

Reduction Selectivity Hydrogenation α-Amino Ketone Synthesis

Predictable CuAAC Click Reactivity with Terminal Alkynes

α-Azido ketones, including 1-azido-3,3-dimethylbutan-2-one, participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles . This is a well-established class-level reaction that proceeds with moderate to good yields [1]. The steric bulk of the tert-butyl group is not expected to impede this cycloaddition, which occurs at the terminal azido nitrogen, and may even improve regioselectivity in certain contexts. The resulting 1,2,3-triazoles are known for their high chemical stability and pharmaceutical relevance [1].

Click Chemistry CuAAC Triazole Synthesis 1,3-Dipolar Cycloaddition

Optimal Scientific and Industrial Deployment Scenarios for 1-Azido-3,3-dimethylbutan-2-one (CAS 76779-98-1)


Reliable Building Block for Multi-Step Synthesis of Sterically Demanding Heterocycles

Due to its documented enhanced stability as a tertiary α-azido ketone, 1-azido-3,3-dimethylbutan-2-one is the preferred choice for constructing complex heterocycles where the azido-ketone unit must survive multiple synthetic transformations before activation [1]. Its inertness towards decomposition under basic or thermal stress makes it a robust intermediate in lengthy sequences, reducing yield loss and simplifying purification compared to more labile α-azido ketones [1].

Direct Precursor for 1-Amino-3,3-dimethylbutan-2-one in Agrochemical or Pharmaceutical Synthesis

When the synthetic goal is the sterically hindered α-amino ketone 1-amino-3,3-dimethylbutan-2-one, this azido compound provides the most direct synthetic path [2]. Procuring this azide enables a single, high-yielding catalytic hydrogenation step, circumventing the inefficient two-step sequence required from the corresponding α-bromo ketone [2]. This is a critical factor for scaling up the synthesis of this valuable amine intermediate.

Click Chemistry Conjugation of a Bulky, Lipophilic Tag for Chemical Biology

In bioconjugation or probe synthesis, the tert-butyl group provides a significant increase in lipophilicity and a unique steric signature [2]. Using 1-azido-3,3-dimethylbutan-2-one in a CuAAC 'click' reaction with an alkyne-functionalized biomolecule or surface installs a bulky tag that can be used to modulate target binding, study steric effects in biological systems, or improve the pharmacokinetic properties of a drug candidate. The predictable reactivity of the azido group ensures efficient conjugation under mild, biocompatible conditions .

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